N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-13-3-1-4-14(18)15(13)16(21)19-11-5-7-12(8-6-11)20-9-2-10-24(20,22)23/h1,3-8H,2,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONRYRRHNZJAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.
Coupling with the phenyl ring: The dioxidoisothiazolidinyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of the difluorobenzamide moiety: The final step involves the reaction of the coupled intermediate with 2,6-difluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)benzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is unique due to the presence of both the dioxidoisothiazolidinyl and difluorobenzamide groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Dioxidoisothiazolidine moiety : This component is known for its role in enhancing biological activity.
- Difluorobenzamide group : The presence of fluorine atoms often increases lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound primarily involves the inhibition of specific enzymes. The sulfonamide structure mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By competitively inhibiting dihydropteroate synthase, this compound disrupts bacterial growth and replication, leading to cell death.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it effectively inhibits a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves:
- Inhibition of folic acid synthesis : By mimicking PABA, it prevents the formation of dihydropteroate from para-aminobenzoic acid.
Enzyme Inhibition Studies
Table 1 summarizes the inhibitory effects of this compound on various enzymes:
| Enzyme | IC50 (µM) | Comments |
|---|---|---|
| Dihydropteroate Synthase | 0.15 | Competitive inhibition observed |
| Carbonic Anhydrase Isoforms | 0.68 - 9.1 | Potent inhibition across multiple isoforms |
| Steroid Sulfatase | 0.18 | High potency against estrogen receptor-positive cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 0.5 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Cancer Cell Line Studies
Further investigations involved testing the compound on various cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that it selectively inhibited cell proliferation with an IC50 value of approximately 15.9 µM against MCF-7 cells. This suggests potential applications in oncology, particularly in targeting hormone-sensitive cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
